![molecular formula C19H20N2O2S B10811538 N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide](/img/structure/B10811538.png)
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is a complex organic compound that combines the structural features of 8-hydroxyquinoline, thiophene, and butanamideThe presence of the 8-hydroxyquinoline moiety is particularly noteworthy, as it is known for its metal-chelating properties and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide typically involves multiple steps:
Formation of the 8-hydroxyquinoline derivative: This step often involves the functionalization of 8-hydroxyquinoline to introduce the desired substituents at specific positions.
Thiophene functionalization: Thiophene can be functionalized through various methods, including halogenation and subsequent substitution reactions.
Coupling reactions: The functionalized 8-hydroxyquinoline and thiophene derivatives are then coupled using reagents such as palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at different sites, such as the amide group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and thiophene rings. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride for electrophilic substitution; alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Various substituted quinoline and thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is studied for its coordination chemistry due to the metal-chelating properties of the 8-hydroxyquinoline moiety. It can form stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. The 8-hydroxyquinoline structure is known for its antimicrobial and anticancer properties. Research has shown that derivatives of 8-hydroxyquinoline can inhibit enzymes and proteins critical for the survival of pathogens and cancer cells.
Industry
In industry, the compound’s metal-chelating properties make it useful in applications such as water treatment, where it can be used to remove heavy metals from wastewater. Additionally, its potential as a corrosion inhibitor is being investigated.
Mecanismo De Acción
The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to the inhibition of critical cellular functions in pathogens and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating and antimicrobial properties.
Thiophene derivatives: Widely studied for their electronic properties and use in organic electronics.
Amide derivatives: Common in pharmaceuticals for their stability and bioactivity.
Uniqueness
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is unique due to the combination of the 8-hydroxyquinoline and thiophene moieties, which endow it with both metal-chelating and electronic properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)11-16(22)21-18(15-6-4-10-24-15)14-8-7-13-5-3-9-20-17(13)19(14)23/h3-10,12,18,23H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWLVWPYPTEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-Bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B10811461.png)
![5-[(4-Chlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10811469.png)
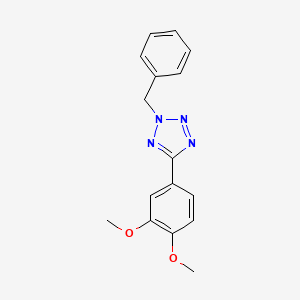
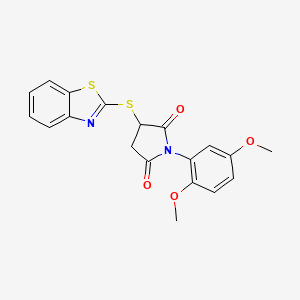
![6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B10811494.png)
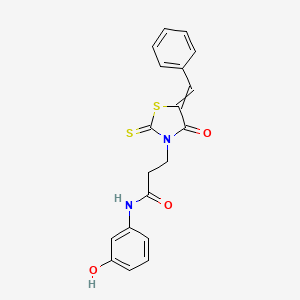
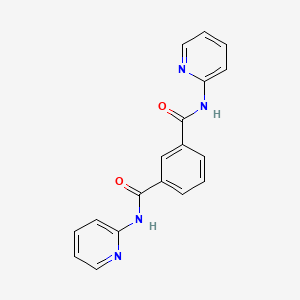
![6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B10811498.png)
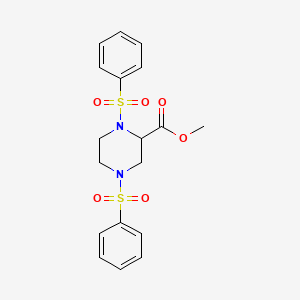
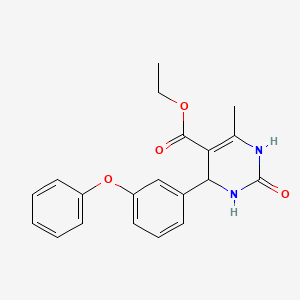
![2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B10811508.png)
![12,12-dimethyl-4-(2-methylprop-2-enyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10811512.png)

![(3-fluorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B10811535.png)
